molecular formula C19H13ClN6 B11220957 3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile

3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile

Cat. No.: B11220957
M. Wt: 360.8 g/mol
InChI Key: ODMRMBCMTIUSOK-UHFFFAOYSA-N
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Description

3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a benzonitrile group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the 5-chloro-2-methylphenyl group: This step often involves a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine core reacts with a chlorinated aromatic compound.

    Attachment of the benzonitrile group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the pyrazolo[3,4-d]pyrimidine derivative is coupled with a benzonitrile precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. Solvent selection and purification steps are also critical to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzonitrile group, in particular, enhances its potential for various chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C19H13ClN6

Molecular Weight

360.8 g/mol

IUPAC Name

3-[[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzonitrile

InChI

InChI=1S/C19H13ClN6/c1-12-5-6-14(20)8-17(12)26-19-16(10-24-26)18(22-11-23-19)25-15-4-2-3-13(7-15)9-21/h2-8,10-11H,1H3,(H,22,23,25)

InChI Key

ODMRMBCMTIUSOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C#N

Origin of Product

United States

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